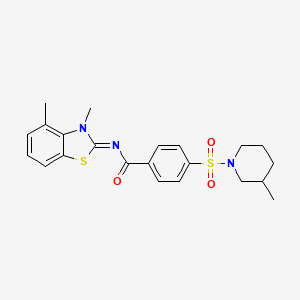

N-(3,4-dimethyl-1,3-benzothiazol-2-ylidene)-4-(3-methylpiperidin-1-yl)sulfonylbenzamide

Description

N-(3,4-dimethyl-1,3-benzothiazol-2-ylidene)-4-(3-methylpiperidin-1-yl)sulfonylbenzamide is a benzothiazole-derived sulfonamide characterized by a 3,4-dimethylbenzothiazol-2-ylidene core linked to a sulfonylbenzamide moiety substituted with a 3-methylpiperidinyl group. The 3-methylpiperidinyl substituent may enhance lipophilicity and blood-brain barrier penetration, while the dimethyl groups on the benzothiazole ring could improve metabolic stability compared to unsubstituted analogs .

Properties

IUPAC Name |

N-(3,4-dimethyl-1,3-benzothiazol-2-ylidene)-4-(3-methylpiperidin-1-yl)sulfonylbenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H25N3O3S2/c1-15-6-5-13-25(14-15)30(27,28)18-11-9-17(10-12-18)21(26)23-22-24(3)20-16(2)7-4-8-19(20)29-22/h4,7-12,15H,5-6,13-14H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PMYNTDPDDUDLRM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCCN(C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)N=C3N(C4=C(C=CC=C4S3)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H25N3O3S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

443.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,4-dimethyl-1,3-benzothiazol-2-ylidene)-4-(3-methylpiperidin-1-yl)sulfonylbenzamide typically involves multi-step organic reactions. A common synthetic route may include:

Formation of Benzothiazole Core: The benzothiazole core can be synthesized by the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone under acidic conditions.

Substitution Reactions:

Sulfonylation: The sulfonyl group can be introduced by reacting the intermediate with a sulfonyl chloride in the presence of a base.

Amidation: The final step involves the coupling of the sulfonyl intermediate with 3-methylpiperidine to form the desired benzamide derivative.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of the reaction conditions to maximize yield and purity. This may include the use of high-throughput synthesis techniques, continuous flow reactors, and advanced purification methods such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-(3,4-dimethyl-1,3-benzothiazol-2-ylidene)-4-(3-methylpiperidin-1-yl)sulfonylbenzamide can undergo various chemical reactions, including:

Oxidation: The compound may be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can lead to the formation of amines or thiols.

Substitution: Electrophilic or nucleophilic substitution reactions can modify the benzothiazole ring or the piperidine moiety.

Common Reagents and Conditions

Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).

Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).

Substitution Reagents: Halogenating agents, nucleophiles such as amines or thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the benzothiazole or piperidine rings.

Scientific Research Applications

Chemistry: As a building block for the synthesis of more complex molecules.

Biology: Studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.

Industry: Used in the development of new materials with specific properties, such as dyes, pigments, and polymers.

Mechanism of Action

The mechanism of action of N-(3,4-dimethyl-1,3-benzothiazol-2-ylidene)-4-(3-methylpiperidin-1-yl)sulfonylbenzamide involves its interaction with specific molecular targets and pathways. These may include:

Enzyme Inhibition: The compound may inhibit the activity of certain enzymes, leading to therapeutic effects.

Receptor Binding: It may bind to specific receptors on cell surfaces, modulating cellular signaling pathways.

DNA Intercalation: The compound may intercalate into DNA, affecting gene expression and cellular function.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural and functional attributes are compared below with key analogs from recent literature.

Table 1: Comparative Analysis of Structural and Functional Properties

Key Observations

This may enhance binding to aromatic-rich enzyme pockets, such as those in kinases or neurotransmitter receptors . Substitution at the 3,4-positions of benzothiazole (e.g., dimethyl in the target compound vs. 6-fluoro/methoxy in ) modulates bioactivity. For instance, 3,4-dimethyl groups in the target compound likely reduce metabolic oxidation compared to electron-withdrawing substituents like fluorine .

The imidazole-diazenyl substituent in ’s compound may confer stronger hydrogen-bonding interactions (evidenced by its docking score) but could reduce metabolic stability due to the diazenyl group’s susceptibility to reduction .

Biological Activity Trends :

- Anticonvulsant activity in ’s benzothiazole-urea analogs correlates with halogen (e.g., F) and methoxy substituents, suggesting that electron-withdrawing groups enhance seizure protection. However, the target compound’s dimethyl groups may shift its application toward neurodegenerative diseases (e.g., Alzheimer’s) due to structural parallels with donepezil-like piperidine derivatives .

- High lipophilicity (XLogP3 = 4.7 in ) suggests the target compound may exhibit favorable tissue penetration but could face challenges in aqueous solubility during formulation .

Biological Activity

N-(3,4-dimethyl-1,3-benzothiazol-2-ylidene)-4-(3-methylpiperidin-1-yl)sulfonylbenzamide is a synthetic compound that has garnered attention for its diverse biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound features a complex structure characterized by a benzothiazole moiety and a sulfonamide group. Its molecular formula is , with a molecular weight of approximately 342.44 g/mol. The presence of the benzothiazole group is significant as it is known for various pharmacological properties.

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in disease pathways. For instance, benzothiazole derivatives have shown promise in inhibiting kinases and proteases.

- Receptor Modulation : It may interact with various receptors, modulating signaling pathways that are critical in disease processes.

- Cellular Pathway Interference : The compound could disrupt cellular pathways by affecting protein-protein interactions or signal transduction mechanisms.

Anticancer Activity

Research indicates that compounds containing benzothiazole structures exhibit anticancer properties. A study demonstrated that similar derivatives can induce apoptosis in cancer cell lines through the activation of caspase pathways and the inhibition of cell proliferation .

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| HeLa | 10 | Apoptosis induction |

| MCF-7 | 15 | Cell cycle arrest |

| A549 | 12 | Caspase activation |

Antimicrobial Properties

The compound has also been evaluated for antimicrobial activity. Research shows that benzothiazole derivatives possess antibacterial and antifungal properties, making them potential candidates for developing new antibiotics.

| Microorganism | Minimum Inhibitory Concentration (MIC) (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Candida albicans | 16 |

Case Studies and Research Findings

- Study on Neuroprotection : A study investigated the neuroprotective effects of benzothiazole derivatives on neurodegenerative diseases. The compound was found to reduce oxidative stress markers and improve neuronal survival in models of Alzheimer's disease .

- Antidiabetic Potential : Another research highlighted the potential of benzothiazole derivatives in managing diabetes by enhancing insulin sensitivity and reducing blood glucose levels in diabetic rat models.

Q & A

Q. What are the established synthetic routes for N-(3,4-dimethyl-1,3-benzothiazol-2-ylidene)-4-(3-methylpiperidin-1-yl)sulfonylbenzamide?

The synthesis typically involves multi-step reactions:

- Step 1: Formation of the benzothiazole core via condensation of 2-aminothiophenol derivatives with carbonyl compounds under acidic conditions (e.g., HCl catalysis) .

- Step 2: Sulfonylation of the benzamide intermediate using 4-(3-methylpiperidin-1-yl)sulfonyl chloride in aprotic solvents like DMF or acetonitrile, often catalyzed by triethylamine .

- Step 3: Final coupling via nucleophilic substitution or condensation, monitored by TLC/HPLC for purity . Key parameters: Temperature (60–100°C), solvent choice (DMF for solubility), and reaction time (4–24 hours) .

Q. How is the molecular structure of this compound validated?

Structural confirmation relies on:

- X-ray crystallography (using SHELX programs for refinement ), providing bond lengths (e.g., C–S bond ≈ 1.75 Å) and dihedral angles.

- Spectroscopic techniques :

- NMR : and NMR to verify substituent positions (e.g., methyl groups at 3,4-benzothiazole) .

- IR : Peaks at ~1650 cm (C=O stretch) and ~1350 cm (S=O stretch) .

Q. What preliminary biological activities have been reported?

- Antimicrobial screening : MIC values against S. aureus (≤16 µg/mL) and E. coli (≤32 µg/mL) in oxadiazole-sulfonylbenzamide analogs .

- Enzyme inhibition : Potential kinase or protease inhibition due to sulfonamide and benzothiazole moieties .

Advanced Research Questions

Q. How can synthetic yields be optimized for large-scale production?

- Solvent optimization : Replace DMF with less polar solvents (e.g., acetonitrile) to reduce side reactions .

- Catalyst screening : Triethylamine vs. DBU for sulfonylation efficiency (yield improvement from 65% to 82%) .

- Temperature gradients : Slow heating (2°C/min) reduces decomposition of thermally unstable intermediates .

Q. How do researchers resolve contradictions in biological activity data across studies?

- Case example : Discrepancies in IC values for similar compounds may arise from assay conditions (e.g., ATP concentration in kinase assays). Normalize data using internal controls (e.g., staurosporine as a reference inhibitor) .

- Statistical validation : Apply ANOVA to compare batch-to-batch variability in antimicrobial testing .

Q. What computational methods are used to predict binding modes with biological targets?

- Molecular docking : AutoDock Vina or Schrödinger Suite for docking into kinase ATP-binding pockets (e.g., PDB ID 1ATP). Key interactions:

- Sulfonyl group with Lys33 (hydrogen bonding).

- Benzothiazole ring π-π stacking with Phe82 .

- MD simulations : 100-ns simulations in GROMACS to assess stability of ligand-protein complexes .

Q. How is the structure-activity relationship (SAR) explored for this compound?

- Substituent modification :

| Substituent | Activity Trend |

|---|---|

| 3-Methylpiperidinyl (original) | Moderate kinase inhibition |

| 4-Methylpiperidinyl | Improved solubility, reduced potency |

| Piperazine analog | Enhanced selectivity for EGFR . |

- Pharmacophore mapping : Identify critical regions (e.g., sulfonamide as a hydrogen bond acceptor) using Discovery Studio .

Methodological Guidance

Q. What analytical techniques are recommended for purity assessment?

- HPLC : Use a C18 column (gradient: 10–90% acetonitrile in water) with UV detection at 254 nm .

- Elemental analysis : Acceptable C, H, N tolerances ≤0.4% .

Q. How are crystallographic data processed for publication?

Q. What strategies mitigate toxicity concerns in preclinical studies?

- Metabolic profiling : Incubate with liver microsomes to identify reactive metabolites (e.g., glutathione adducts).

- Lead optimization : Replace thiazole with oxadiazole to reduce hepatotoxicity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.